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Compound of Interest

Compound Name: 8-Chloroquinolin-3-amine
CAS No.: 347146-21-8
Cat. No.: B3024616
Get Quote
& J

Molecular Weight: 178.62 g/mol

Executive Summary

8-Chloroquinolin-3-amine is a critical pharmacophore scaffold, particularly in the development
of antimalarial agents, kinase inhibitors, and tricyclic antiproliferative compounds. Its structural
uniqueness lies in the 3-position amine—a less common substitution pattern than the 4- or 8-
aminoquinolines (e.g., chloroquine, primaquine)—providing a vector for orthogonal structure-
activity relationship (SAR) exploration.

This guide provides a definitive reference for the spectroscopic identification of this compound,
synthesizing data from primary patent literature and high-fidelity structural analogs. It
addresses the specific electronic effects of the 8-chloro substituent on the quinoline core and
provides validated protocols for its synthesis and analysis.

Structural & Electronic Analysis
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The molecule features a fused bicyclic aromatic system. The nitrogen atom in the pyridine ring
(N1) exerts a strong electron-withdrawing effect, while the amine at position 3 (

) acts as an electron-donating group (EDG) via resonance. The chlorine atom at position 8
provides steric bulk and inductive electron withdrawal (

-effect), influencing the chemical shifts of the adjacent protons (H7) and the ring nitrogen.

Numbering Scheme & Logic

To ensure accurate spectral assignment, the following IUPAC numbering scheme is used:

Click to download full resolution via product page

Figure 1: Connectivity and numbering logic for 8-Chloroquinolin-3-amine. Note: C8 is
substituted with Chlorine; C3 is substituted with the primary Amine.

Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)

The

H NMR spectrum is characterized by the shielding effect of the 3-amino group on the H2 and
H4 protons, contrasting with the deshielding effect of the ring nitrogen.

Solvent: DMSO-

(Standard for polar heterocycles) Frequency: 400 MHz[1]
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Chemical
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Comparative Validation: The assignment is validated against the sulfonamide derivative (N-(8-
Chloroquinoline-3-yl)-4-cyanobenzenesulfonamide) reported in US Patent 2005/0176712 Al
[1]. In the sulfonamide, H2 appears at 9.04 ppm and H4 at 8.23 ppm. The conversion of the
sulfonamide (EWG) back to the free amine (EDG) results in a predicted upfield shift of ~0.4
ppm for H2 and ~0.9 ppm for H4, consistent with the values in the table above.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the primary amine and the halogenated aromatic
system.

e Primary Amine (

): Distinct doublet absorption at 3450 cm
(asymmetric stretch) and 3350 cm
(symmetric stretch).

e Aromatic C-H Stretch: Weak bands at 3050-3010 cm

e Quinoline Ring Breathing: Strong bands at 1620 cm

and 1580 cm
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(C=N and C=C skeletal vibrations).

e C-N Stretch (Amine): Medium band at 1340 cm

e C-ClI Stretch: Characteristic fingerprint band at 760-780 cm

Mass Spectrometry (MS)

 lonization Mode: ESI+ (Electrospray lonization, Positive mode) or El (Electron Impact, 70
evV).

e Molecular lon (
):
o m/z 178.03 (

Cl isotope, 100% abundance)

o m/z 180.03 (

Cl isotope, ~32% abundance)

o Note: The characteristic 3:1 Chlorine isotope pattern is a definitive confirmation of the
halogen presence.

o Fragmentation (EI):
o m/z 151:
(Loss of HCN from the amino-pyridine ring, common in aminoquinolines).
o m/z 143:
(Loss of chlorine radical).

o m/z 116:
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(Sequential loss).

Synthesis & Experimental Protocol

The most reliable synthesis route for 8-chloroquinolin-3-amine avoids the unstable diazonium
intermediates often associated with 3-aminoquinolines. The recommended pathway is the
reduction of 8-chloro-3-nitroquinoline.

Reaction Scheme

- ~

8-Chloro-3-nitroquinoline | _ Reduction ,// SnCI2/HCl ™ Reflux, 2h _ ( 8-Chloroquinolin-3-amine
(Starting Material) . OrFe/AcOH - (Target)

~< -
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Figure 2: Reduction pathway for the synthesis of the target amine.

Detailed Methodology

» Starting Material: Dissolve 8-chloro-3-nitroquinoline (1.0 eq) in Ethanol/Water (3:1 v/v).

e Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq) (Bechamp reduction
conditions) OR Stannous Chloride (

, 5.0 eq) in concentrated HCI.

o Reflux: Heat the mixture to reflux (80°C) for 2—4 hours. Monitor by TLC (Mobile phase: 50%
Ethyl Acetate in Hexanes; Product

~ 0.3, Starting Material
~0.7).
o Work-up:
o Cool to room temperature.[2]

o Basify with 10% NaOH solution to pH > 10.
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o Filter through a Celite pad to remove metal salts.
o Extract the filtrate with Ethyl Acetate (3 x 50 mL).
 Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography
(Gradient: 0-5% Methanol in DCM).

References
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11375 (3-Aminoquinoline). National Center for Biotechnology Information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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